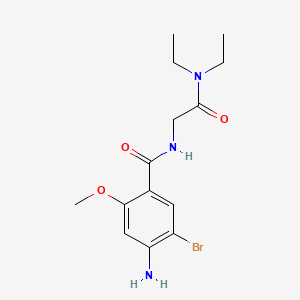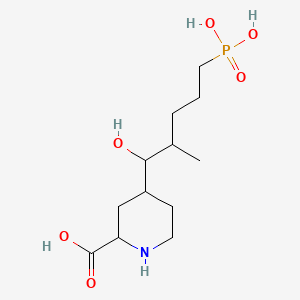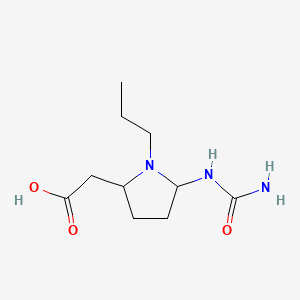
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid typically involves the reaction of a pyrrolidine derivative with a propyl group and a ureido group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group and pyrrolidine ring can interact with hydrophobic regions of proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Propyl-5-aminopyrrolidin-2-yl)acetic Acid: Similar structure but with an amino group instead of a ureido group.
2-(1-Propyl-5-hydroxypyrrolidin-2-yl)acetic Acid: Similar structure but with a hydroxyl group instead of a ureido group.
Uniqueness
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid is unique due to the presence of the ureido group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H19N3O3 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
2-[5-(carbamoylamino)-1-propylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H19N3O3/c1-2-5-13-7(6-9(14)15)3-4-8(13)12-10(11)16/h7-8H,2-6H2,1H3,(H,14,15)(H3,11,12,16) |
InChI-Schlüssel |
QETUOKMLBVTOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(CCC1NC(=O)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


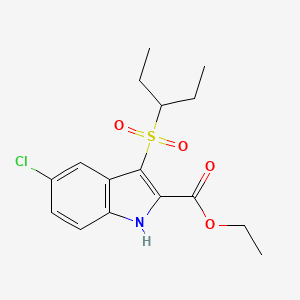

![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
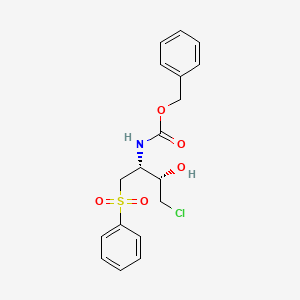
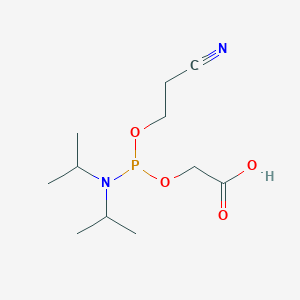
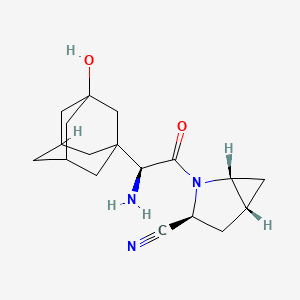
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
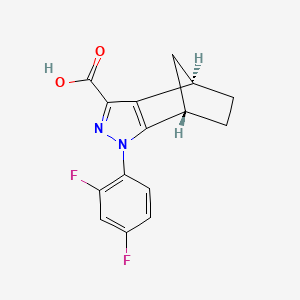

![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
